Pharmacokinetic Distinction: 3,4,5-Trimethoxyphenylacetic Acid as the Major Urinary Metabolite vs. 3,4-Dimethoxyphenylacetic Acid
In human metabolism studies, 3,4,5-trimethoxyphenylacetic acid (TMPAA) and 3,4-dimethoxyphenylacetic acid (DMPAA) exhibit starkly different urinary recovery profiles as metabolites of their respective parent compounds. After oral administration of mescaline, 31% of the administered dose is recovered as TMPAA in urine over 24-30 hours [1]. In contrast, following administration of 3,4-dimethoxyphenylethylamine (DMPEA), over 77% of the dose is recovered as DMPAA [2]. This substantial difference in metabolic yield (31% vs. >77%) highlights that the 3,4,5-trimethoxy substitution pattern confers a distinct metabolic fate compared to the 3,4-dimethoxy analog, with implications for toxicological screening and clinical study design.
| Evidence Dimension | Urinary recovery as the phenylacetic acid metabolite |
|---|---|
| Target Compound Data | 31% of administered mescaline dose recovered as 3,4,5-trimethoxyphenylacetic acid |
| Comparator Or Baseline | >77% of administered 3,4-dimethoxyphenylethylamine (DMPEA) dose recovered as 3,4-dimethoxyphenylacetic acid |
| Quantified Difference | ≥46 percentage points difference in metabolic recovery yield |
| Conditions | Human subjects; oral administration; urine collection over 24-30h (TMPAA) and unspecified period for DMPAA |
Why This Matters
This quantitative difference demonstrates that TMPAA cannot serve as a surrogate or interchangeable reference for DMPAA in pharmacokinetic or toxicological assays; each requires distinct calibration and method validation.
- [1] Springer Link. (2025). Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants. Clinical Pharmacokinetics. View Source
- [2] Charalampous, K. D., et al. (1966). Comparison of the metabolism of 3,4-dimethoxyphenylethylamine and mescaline in humans. Biochemical Pharmacology, 15(10), 1513-1517. View Source
